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Compound of Interest

Compound Name: 3-Bromopyrazine-2-carbonitrile

Cat. No.: B1399779 Get Quote

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Bromopyrazine-2-
carbonitrile

This document provides a comprehensive technical overview of the spectroscopic data for 3-
Bromopyrazine-2-carbonitrile (CAS: 1250022-24-2). Designed for researchers, chemists,

and drug development professionals, this guide synthesizes predictive data with foundational

spectroscopic principles to serve as a robust reference for the characterization and quality

control of this important heterocyclic building block. Given the limited availability of public

experimental spectra, this guide leverages data from analogous structures and computational

predictions to provide a reliable analytical framework.

Introduction: The Molecular Profile of 3-
Bromopyrazine-2-carbonitrile
3-Bromopyrazine-2-carbonitrile is a key intermediate in organic synthesis, particularly valued

in the development of novel pharmaceuticals and agrochemicals. Its structure, featuring a

pyrazine ring substituted with a bromine atom and a nitrile group, offers multiple reaction sites

for creating complex molecular architectures. The electron-withdrawing nature of the pyrazine

nitrogens, compounded by the nitrile group, and the presence of the bromine atom, create a

unique electronic environment that is directly reflected in its spectroscopic signature.

Molecular Properties Summary:
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Property Value

Molecular Formula C₅H₂BrN₃[1][2][3]

Molecular Weight 183.99 g/mol [1][3]

Monoisotopic Mass 182.9432 Da[2]

| Structure | Pyrazine ring with bromo and cyano substituents |

The accurate interpretation of its spectroscopic data is paramount for confirming its identity,

purity, and for monitoring reaction progress. This guide provides an in-depth analysis of its

expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data.

Structural Analysis & Spectroscopic Correlation
The chemical structure dictates the spectroscopic output. The key features of 3-
Bromopyrazine-2-carbonitrile are the two aromatic protons, the five distinct carbon

environments (including the nitrile carbon), and the characteristic vibrational modes of the

cyano group.

Caption: Structure of 3-Bromopyrazine-2-carbonitrile with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

the molecule.

Predicted ¹H NMR Analysis
The proton NMR spectrum is expected to be simple and highly informative, showing two

distinct signals in the aromatic region.

Chemical Environment: The two protons, H-5 and H-6, are attached to the electron-deficient

pyrazine ring. The electronegative nitrogen atoms and the bromo and cyano substituents

strongly deshield these protons, shifting their signals significantly downfield compared to

benzene.
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Signal Multiplicity: H-5 and H-6 are adjacent to each other, resulting in mutual splitting.

Therefore, they are expected to appear as two distinct doublets. A chemical shift of around

8.5 ppm has been noted for this compound, which aligns with this expected downfield

region[1].

Predicted ¹³C NMR Analysis
The proton-decoupled ¹³C NMR spectrum should display five signals, one for each unique

carbon atom.

C-2 & C-3: These carbons are directly attached to electron-withdrawing groups (nitrile and

bromine, respectively) and are part of the heterocyclic ring. They are expected to be the

most deshielded of the ring carbons.

C-5 & C-6: These are the protonated carbons of the pyrazine ring. Their chemical shifts will

also be in the aromatic region but generally upfield relative to the substituted carbons.

C≡N (Nitrile Carbon): The carbon of the nitrile group typically appears in a distinct region

around 115-125 ppm.[4]

Table 1: Predicted NMR Spectroscopic Data for 3-Bromopyrazine-2-carbonitrile (in CDCl₃)

Nucleus
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Corresponding
Atom(s)

¹H ~8.7 - 8.9 Doublet H-6

¹H ~8.5 - 8.7 Doublet H-5

¹³C ~148 - 152 Singlet C-6

¹³C ~145 - 149 Singlet C-5

¹³C ~142 - 146 Singlet C-2

¹³C ~130 - 135 Singlet C-3

| ¹³C| ~115 - 118 | Singlet | C≡N |
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Experimental Protocol: NMR Data Acquisition
This protocol provides a self-validating workflow for obtaining high-quality NMR spectra.

Sample Preparation:

Accurately weigh 10-15 mg of 3-Bromopyrazine-2-carbonitrile and dissolve it in ~0.7 mL

of a deuterated solvent (e.g., CDCl₃) in a clean vial.

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) for

accurate chemical shift referencing.

Transfer the solution to a 5 mm NMR tube. The sample height should be sufficient for the

instrument's probe (~4 cm).

Instrument Setup & Calibration:

Use a spectrometer with a minimum field strength of 300 MHz for adequate signal

dispersion.

Tune and match the probe for both ¹H and ¹³C frequencies.

Lock the field frequency using the deuterium signal from the solvent.

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical

peaks for the solvent and TMS signals.

Data Acquisition:

¹H Spectrum: Acquire the spectrum using a standard pulse sequence. Use a 90° pulse

angle and a relaxation delay of at least 2 seconds. Co-add 16-32 scans to ensure a good

signal-to-noise ratio.

¹³C Spectrum: Acquire a proton-decoupled spectrum using a standard pulse-acquire

sequence (e.g., zgpg30). A relaxation delay of 2-5 seconds is typical. A larger number of

scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

Data Processing:
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Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

Phase correct the spectra manually.

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

Integrate the ¹H signals and report the chemical shifts and coupling constants.

Infrared (IR) Spectroscopy
IR spectroscopy is ideal for identifying the key functional groups present in the molecule,

particularly the nitrile group.

Predicted Functional Group Analysis
The IR spectrum will be dominated by vibrations from the nitrile and the aromatic ring.

C≡N Stretch: This is the most characteristic peak. It is expected to be a strong, sharp

absorption band in the 2220-2240 cm⁻¹ region. Its intensity and sharp nature make it an

excellent diagnostic tool.

Aromatic C-H Stretch: Weak to medium bands are expected above 3000 cm⁻¹.

Aromatic C=C and C=N Stretches: A series of medium to strong bands will appear in the

1400-1600 cm⁻¹ fingerprint region, characteristic of the pyrazine ring system.

C-Br Stretch: A weak to medium absorption is expected in the lower frequency region,

typically between 500-700 cm⁻¹.

Table 2: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibrational Mode

3050 - 3150 Medium-Weak Aromatic C-H Stretch

2220 - 2240 Strong, Sharp C≡N Stretch

1400 - 1600 Medium-Strong
Aromatic Ring (C=C, C=N)

Stretches

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1399779?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


| 500 - 700 | Medium-Weak | C-Br Stretch |

Experimental Protocol: ATR-FTIR Spectroscopy
Background Collection: Record a background spectrum on the clean, empty Attenuated Total

Reflectance (ATR) crystal. This is crucial for removing atmospheric (CO₂, H₂O) and

instrument-related absorbances.

Sample Application: Place a small amount of the solid 3-Bromopyrazine-2-carbonitrile
powder directly onto the ATR crystal.

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact. Record the

sample spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-

to-noise ratio.

Data Processing: The instrument software will automatically perform a background

subtraction. Identify and label the key absorption peaks.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of the compound.

Predicted Fragmentation Analysis
Electron Impact (EI) ionization is a common technique for volatile small molecules.

Molecular Ion (M⁺): The most critical feature will be the molecular ion peak. Due to the

natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will

appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity. For C₅H₂BrN₃, this will be

at m/z 183 and 185. This isotopic signature is a definitive confirmation of the presence of one

bromine atom.

Fragmentation: Common fragmentation pathways may include the loss of Br• (resulting in a

peak at m/z 104) or the loss of HCN from the ring system.

Table 3: Predicted Key Mass Spectrometry Peaks (EI)
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m/z Value Predicted Identity Key Feature

183, 185 [M]⁺
Molecular ion peak, 1:1
isotopic pattern confirms
one Br atom

104 [M - Br]⁺ Loss of bromine radical

| 77 | [C₄H₂N]⁺ | Further fragmentation |

Predicted adducts for soft ionization techniques like ESI include [M+H]⁺ at m/z 183.95048 and

[M+Na]⁺ at m/z 205.93242.[2]

Experimental Protocol: GC-MS Analysis
Sample Preparation: Prepare a dilute solution (e.g., ~100 µg/mL) of the compound in a

volatile solvent like ethyl acetate or dichloromethane.

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with

an EI source.

GC Method:

Injector Temperature: 250°C.

Column: A standard non-polar column (e.g., DB-5ms).

Oven Program: Start at a low temperature (e.g., 80°C), hold for 1 minute, then ramp at 10-

20°C/min to a final temperature of 280°C.

MS Method:

Ion Source: Electron Impact (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 300.

Acquire the spectrum at the apex of the GC peak corresponding to the compound.
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Integrated Spectroscopic Workflow
Confirming the structure of 3-Bromopyrazine-2-carbonitrile requires a synergistic approach,

where data from each technique validates the others.

Spectroscopic Analysis Workflow

Purified Sample:
3-Bromopyrazine-2-carbonitrile

Mass Spectrometry (MS) Infrared (IR) Spectroscopy NMR Spectroscopy
(¹H & ¹³C)

Result:
- MW = 184

- Br Isotope Pattern (M, M+2)

Result:
- Strong C≡N stretch

(~2230 cm⁻¹)

Result:
- 2 Aromatic ¹H signals
- 5 distinct ¹³C signals

Structural Confirmation

Click to download full resolution via product page

Caption: Logical workflow for the structural confirmation of 3-Bromopyrazine-2-carbonitrile.

This integrated approach ensures a high degree of confidence. The MS confirms the molecular

weight and bromine presence, the IR confirms the key nitrile functional group, and the NMR

elucidates the precise arrangement of the carbon-hydrogen framework. Together, they provide

an unambiguous identification of the molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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